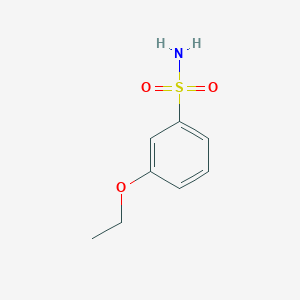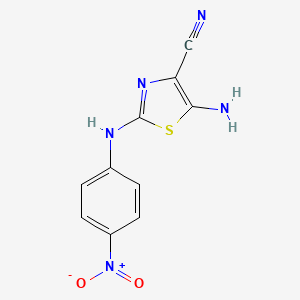
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H21F3N4O and its molecular weight is 366.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis of related compounds often involves multi-step chemical reactions. For example, the creation of novel isoxazolines and isoxazoles through [3+2] cycloaddition, utilizing N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, demonstrates the complexity and creativity in designing molecules for specific applications. These processes involve intramolecular cyclization, condensation with arylnitrile oxides, and regiospecific 1,3-dipolar cycloaddition, highlighting the intricate methodologies used in the synthesis of these compounds (Rahmouni et al., 2014).
Coordination Complexes and Antioxidant Activity
Another area of interest is the formation of coordination complexes using pyrazole-acetamide derivatives, which have been characterized and analyzed for their antioxidant activity. This indicates a potential application in the development of antioxidants, which are crucial for protecting cells from oxidative damage. The study on Co(II) and Cu(II) coordination complexes illustrates how these compounds can form supramolecular architectures through hydrogen bonding, contributing to their antioxidant properties (Chkirate et al., 2019).
Antimicrobial and Antitumor Applications
Compounds related to "N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide" have also been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, the creation of new heterocycles incorporating the antipyrine moiety and their evaluation as antimicrobial agents show the potential health-related applications of these compounds. Such studies demonstrate the versatility of these compounds in combating various diseases and conditions (Bondock et al., 2008).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with piperidine, followed by the reaction of the resulting product with 4-chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole. The final step involves the reaction of the resulting product with N-(tert-butoxycarbonyl)glycine to yield the desired compound.", "Starting Materials": [ "5-methyl-1H-pyrazole-3-carboxylic acid", "piperidine", "4-chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole", "N-(tert-butoxycarbonyl)glycine" ], "Reaction": [ "Step 1: 5-methyl-1H-pyrazole-3-carboxylic acid is reacted with piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-methyl-1H-pyrazole-3-carboxamide.", "Step 2: The product from step 1 is reacted with 4-chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole in the presence of a base such as potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF) to yield N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)pyrazole-4-carboxamide.", "Step 3: The product from step 2 is reacted with N-(tert-butoxycarbonyl)glycine in the presence of a coupling agent such as DCC and a catalyst such as DMAP to yield the desired compound, N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide." ] } | |
CAS No. |
2034201-46-0 |
Molecular Formula |
C18H21F3N4O |
Molecular Weight |
366.388 |
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H21F3N4O/c1-12-9-16(24-23-12)25-7-5-15(6-8-25)22-17(26)11-13-3-2-4-14(10-13)18(19,20)21/h2-4,9-10,15H,5-8,11H2,1H3,(H,22,26)(H,23,24) |
InChI Key |
TXTUYGVPFIALBD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)CC3=CC(=CC=C3)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylbutyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2798049.png)
![4-(4-bromophenyl)-6-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2798051.png)
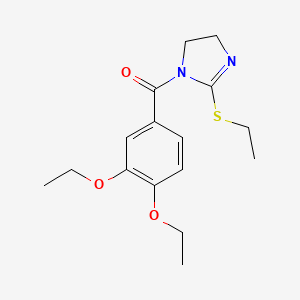
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B2798054.png)
![N-(4-ethylphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide](/img/structure/B2798057.png)
![ETHYL 2-{2-[(E)-CARBAMOYL(HYDROXYIMINO)METHYL]-1,3-THIAZOL-4-YL}ACETATE](/img/structure/B2798062.png)
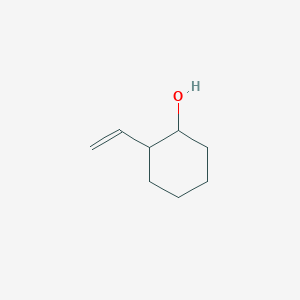
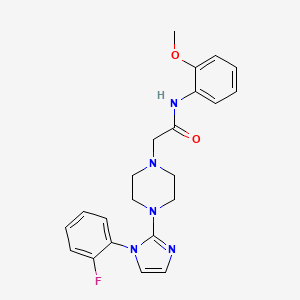

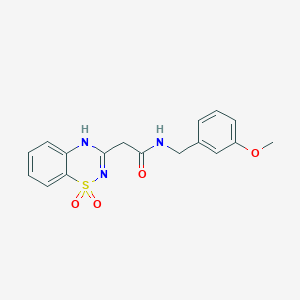
![[1-(2-Chloropyridine-4-carbonyl)-3-(propan-2-yl)piperidin-3-yl]methanol](/img/structure/B2798067.png)
